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Compound of Interest

Compound Name: ethyl 1H-pyrazole-4-carboxylate

Cat. No.: B133763 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical properties of

pyrazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal

chemistry and drug development.[1][2][3] Their versatile biological activities, including

anticancer, anti-inflammatory, and antimicrobial effects, stem from their unique structural and

electronic characteristics.[1][3] This document delves into the quantum chemical calculations,

spectroscopic properties, and molecular interactions that define the behavior of these

molecules, offering valuable insights for rational drug design and development.

Structural and Electronic Properties: A Theoretical
Perspective
The intrinsic properties of the pyrazole carboxylate scaffold have been extensively investigated

using computational methods, primarily Density Functional Theory (DFT). These studies

provide a foundational understanding of the molecule's geometry, stability, and reactivity.

Molecular Geometry
DFT calculations have been employed to determine the optimized geometries of various

pyrazole carboxylate derivatives, revealing key bond lengths and angles. These parameters

are crucial for understanding the molecule's conformation and its interaction with biological

targets. For instance, studies on 1H-pyrazole-3-carboxylic acid have provided precise
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theoretical values for the bond lengths and angles within the pyrazole ring and the attached

carboxylate group.

Table 1: Selected Theoretical Bond Lengths and Angles for 1H-Pyrazole-3-Carboxylic Acid

Parameter Bond/Angle
Calculated Value (B3LYP/6-
311++G(d,p))

Bond Length (Å) N1-N2 1.337

N2-C3 1.326

C3-C4 1.425

C4-C5 1.381

C5-N1 1.345

C3-C(O) 1.489

Bond Angle (°) N1-N2-C3 112.5

N2-C3-C4 105.8

C3-C4-C5 107.2

C4-C5-N1 108.7

C5-N1-N2 105.8

Note: These values are illustrative and can vary slightly depending on the specific derivative

and computational method used.

Electronic Properties and Reactivity Descriptors
The electronic nature of pyrazole carboxylates is a key determinant of their reactivity and

biological activity. Quantum chemical calculations provide insights into the distribution of

electrons within the molecule and its susceptibility to chemical reactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the

Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the reactivity of a

molecule. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability;

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


a larger gap suggests higher stability and lower reactivity. For many pyrazole carboxylates, the

HOMO is localized on the pyrazole ring, while the LUMO is often distributed over the

carboxylate group and any attached aromatic substituents, indicating the likely sites for

nucleophilic and electrophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the

charge distribution on the molecule's surface. The red regions (negative potential) indicate

areas prone to electrophilic attack, typically around the oxygen atoms of the carboxylate group

and the nitrogen atoms of the pyrazole ring. Blue regions (positive potential) highlight areas

susceptible to nucleophilic attack.

Table 2: Theoretical Electronic Properties of Representative Pyrazole Carboxylates

Compound Method HOMO (eV) LUMO (eV)
Energy Gap
(ΔE) (eV)

1H-Pyrazole-3-

carboxylic acid

B3LYP/6-

311++G(d,p)
-7.21 -1.12 6.09

Ethyl 5-amino-1-

phenyl-1H-

pyrazole-4-

carboxylate

DFT/B3LYP -5.89 -1.54 4.35

5-Methyl-1-

phenyl-1H-

pyrazole-4-

carboxylic acid

PBE/TZ2P -6.45 -2.18 4.27

Spectroscopic Properties: A Combined
Experimental and Theoretical Approach
Theoretical calculations play a vital role in interpreting and predicting the spectroscopic

signatures of pyrazole carboxylates, including their vibrational and nuclear magnetic resonance

spectra.

Vibrational Analysis (FT-IR)
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Theoretical vibrational frequency calculations using DFT methods can accurately predict the

infrared (IR) spectra of pyrazole carboxylates. The calculated frequencies, when scaled

appropriately, show good agreement with experimental FT-IR data, aiding in the assignment of

characteristic vibrational modes. Key vibrational bands include the O-H stretching of the

carboxylic acid, the C=O stretching of the carboxylate group, and various C-N and C-C

stretching and bending modes within the pyrazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a powerful tool for

predicting the ¹H and ¹³C NMR chemical shifts of pyrazole carboxylates. These theoretical

calculations can help in the structural elucidation of novel derivatives and in understanding the

influence of different substituents on the electronic environment of the pyrazole core.

Biological Activity and Signaling Pathways
The diverse biological activities of pyrazole carboxylates are attributed to their ability to interact

with various biological targets and modulate specific signaling pathways.

Anti-inflammatory Activity: COX-2 Inhibition
Many pyrazole derivatives exhibit potent anti-inflammatory effects by selectively inhibiting the

cyclooxygenase-2 (COX-2) enzyme.[4][5][6][7] This inhibition blocks the production of

prostaglandins, which are key mediators of inflammation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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